
6-Hydroxyluteolin 7-glucoside
Overview
Description
6-Hydroxyluteolin 7-glucoside is a flavonoid found in Tanacetum parthenium and T. vulgare . It inhibits the major pathways of arachidonate metabolism in leukocytes and has an anti-inflammatory effect .
Molecular Structure Analysis
The molecular weight of 6-Hydroxyluteolin 7-glucoside is 464.38 . Its formula is C21H20O12 . The SMILES representation is O=C1C=C(C2=CC=C(O)C(O)=C2)OC3=CC(O[C@H]4C@@HO4)O)O)O)=C(O)C(O)=C13 .Physical And Chemical Properties Analysis
6-Hydroxyluteolin 7-glucoside appears as a solid with a yellow to orange color . It is soluble in DMSO .Scientific Research Applications
Neuroprotective Effects
6-Hydroxyluteolin 7-glucoside has been found to have neuroprotective effects. It has been used in research to evaluate its neuroprotective, antioxidant, and anti-inflammatory activities . In studies, undifferentiated and retinoic acid (RA)-differentiated SH-SY5Y cells were pretreated with this compound and incubated with 6-hydroxydopamine (6-OHDA). The results showed that 6-Hydroxyluteolin 7-glucoside increased cell viability and showed high antioxidant activity .
Antioxidant Properties
This compound has been found to have significant antioxidant properties. It has been shown to prevent mitochondrial membrane depolarization induced by 6-OHDA treatment, decrease Caspase-3 and AChE activity, and inhibit nuclear condensation and fragmentation . These properties make it a potential candidate for further research in the field of oxidative stress-related diseases.
Anti-inflammatory Activities
6-Hydroxyluteolin 7-glucoside has been found to have anti-inflammatory effects. It has been shown to inhibit the major pathways of arachidonate metabolism in leukocytes . This suggests that it could be a potential therapeutic agent for inflammatory diseases.
Potential Benefits to the Central Nervous System
Research has suggested that 6-Hydroxyluteolin 7-glucoside could have potential benefits to the central nervous system. It has been found to decrease microglia activation and neuronal damage . This suggests that it could have potential applications in the treatment of neurodegenerative diseases.
Applications in Traditional Medicine
6-Hydroxyluteolin 7-glucoside is a flavonoid found in several plants, including Tanacetum parthenium and T. vulgare . These plants have been used in traditional medicine for their various health benefits, suggesting that 6-Hydroxyluteolin 7-glucoside could have potential applications in this field.
Potential Applications in Cancer Research
While more research is needed, the antioxidant and anti-inflammatory properties of 6-Hydroxyluteolin 7-glucoside suggest that it could have potential applications in cancer research. Its ability to inhibit the major pathways of arachidonate metabolism in leukocytes could make it a potential candidate for further research in this field.
Mechanism of Action
Target of Action
6-Hydroxyluteolin 7-glucoside is a flavonoid derived from Tanacetum parthenium and T. vulgare . The primary targets of this compound are the major pathways of arachidonate metabolism in leukocytes . Leukocytes, or white blood cells, play a crucial role in the immune system, and the arachidonate metabolism within these cells is involved in the production of inflammatory mediators.
Mode of Action
The compound interacts with its targets by inhibiting the major pathways of arachidonate metabolism in leukocytes . This inhibition results in an anti-inflammatory effect, as the production of inflammatory mediators is reduced .
Biochemical Pathways
The biochemical pathways affected by 6-Hydroxyluteolin 7-glucoside are those involved in the metabolism of arachidonic acid in leukocytes . Arachidonic acid is a polyunsaturated fatty acid present in the phospholipids of cell membranes. When cells are activated during an immune response, arachidonic acid is released and metabolized to produce various inflammatory mediators. By inhibiting these pathways, 6-Hydroxyluteolin 7-glucoside can reduce inflammation.
Pharmacokinetics
It is known that glycosylation can enhance the solubility and bioactivity of flavonoid aglycones , which may improve the bioavailability of 6-Hydroxyluteolin 7-glucoside.
Result of Action
The molecular and cellular effects of 6-Hydroxyluteolin 7-glucoside’s action primarily involve the reduction of inflammation. By inhibiting the major pathways of arachidonate metabolism in leukocytes, the compound reduces the production of inflammatory mediators . This results in an overall anti-inflammatory effect .
Action Environment
It is known that the solubility of luteolin can be greatly promoted by the addition of dmso , which may influence the compound’s action and efficacy
Safety and Hazards
Future Directions
A study has shown that 6-Hydroxyluteolin 7-glucoside has potential neuroprotective effects . Another study suggests that the flavone could produce cardiovascular benefits through the demonstrated inhibition of STAT3, the downregulation of the target gene involved in inflammation, and by inhibiting ROS production in endothelial cells .
properties
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5,6-dihydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O12/c22-6-14-17(27)19(29)20(30)21(33-14)32-13-5-12-15(18(28)16(13)26)10(25)4-11(31-12)7-1-2-8(23)9(24)3-7/h1-5,14,17,19-24,26-30H,6H2/t14-,17-,19+,20-,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYPKUHLLPBGDLF-IAAKTDFRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=O)C3=C(C(=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C2=CC(=O)C3=C(C(=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60969366 | |
| Record name | 2-(3,4-Dihydroxyphenyl)-5,6-dihydroxy-4-oxo-4H-1-benzopyran-7-yl hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60969366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Hydroxyluteolin 7-glucoside | |
CAS RN |
54300-65-1 | |
| Record name | 6-Hydroxyluteolol 7-glucoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054300651 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(3,4-Dihydroxyphenyl)-5,6-dihydroxy-4-oxo-4H-1-benzopyran-7-yl hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60969366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the natural sources of 6-hydroxyluteolin 7-glucoside?
A: 6-Hydroxyluteolin 7-glucoside has been identified in several plant species across different families. It's found in the leaves of Crocus species [], representing its first reported occurrence within the Iridaceae family. Additionally, it's present in the herb Veronica officinalis L. [] and Salvia officinalis L., commonly known as Dalmatian wild sage [].
Q2: How does the extraction process affect the yield of 6-hydroxyluteolin 7-glucoside from Salvia officinalis L.?
A: Research indicates that the choice of solvent, solvent concentration, and temperature significantly impacts the extraction efficiency of 6-hydroxyluteolin 7-glucoside and other polyphenols from Salvia officinalis L. []. Specifically, using a 30% aqueous solution of ethanol or acetone at 60°C for 30 minutes proved most effective for extracting polyphenols, including 6-hydroxyluteolin 7-glucoside [].
Q3: What is the role of 6-hydroxyluteolin 7-glucoside in Tanacetum parthenium and Tanacetum vulgare?
A: While 6-hydroxyluteolin 7-glucoside is found in both Tanacetum parthenium (feverfew) and Tanacetum vulgare (tansy), it's not a major flavonoid in either []. These plants are better known for their diverse flavonoid profiles, including methylated 6-hydroxyflavones, which exhibit anti-inflammatory properties by inhibiting arachidonate metabolism pathways in leukocytes [].
Q4: Are there any structural analogs of 6-hydroxyluteolin 7-glucoside found in nature?
A: Yes, 6-hydroxyluteolin 7-methyl ether 6-glucoside, a methylated derivative of 6-hydroxyluteolin 7-glucoside, has been identified in Crocus species []. This finding is particularly noteworthy as it marks the first reported instance of this specific methyl ether in monocotyledonous plants [].
Q5: What analytical techniques are used to identify and quantify 6-hydroxyluteolin 7-glucoside?
A: High-performance liquid chromatography (HPLC) coupled with UV/PDA (ultraviolet/photodiode array) detection is a common method for identifying and quantifying individual polyphenols, including 6-hydroxyluteolin 7-glucoside, in plant extracts []. This technique allows for the separation and detection of different compounds based on their unique chemical properties.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




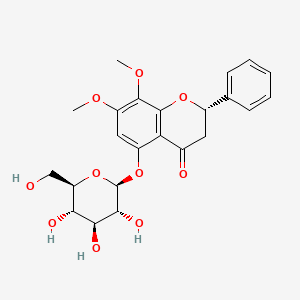
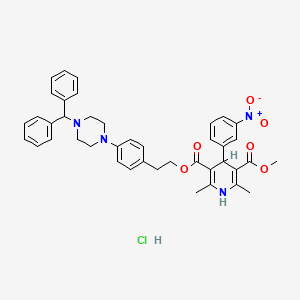


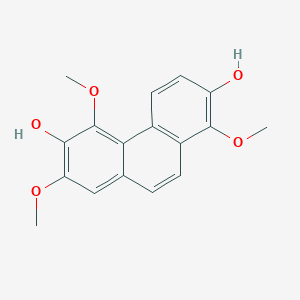
![(6S,9S,9aS)-Hexahydro-2,9-dimethyl-4,7-dioxo-N-(phenylmethyl)-6-[[4-(phosphonooxy)phenyl]methyl]-8-(8-quinolinylmethyl)-2H-pyrazino[2,1-c][1,2,4]triazine-1(6H)-carboxamide](/img/structure/B1649285.png)
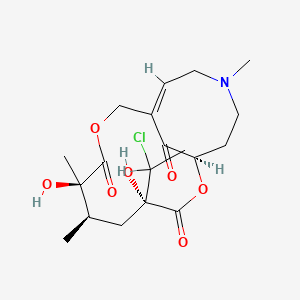
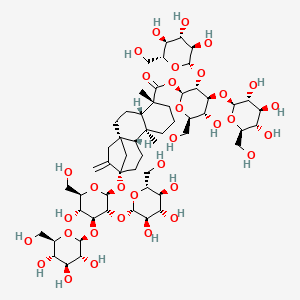
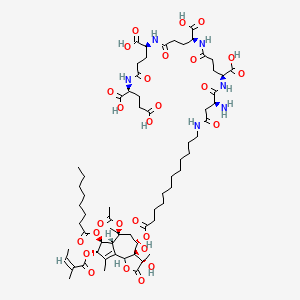
![2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6-[(E)-3-methylpent-2-enyl]chromen-4-one](/img/structure/B1649294.png)
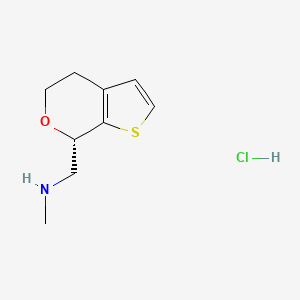
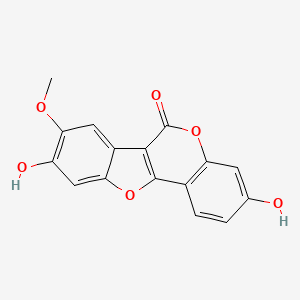
![3-chloro-10,11-dihydro-5H-dibenzo[c,g]chromen-8(9H)-one](/img/structure/B1649298.png)